Synthetic Utility in RAF Inhibitor Development: A Documented 22.66% Yield as a Key Intermediate
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has been explicitly utilized as a reaction partner in the synthesis of spirocyclic RAF inhibitors, with a documented isolated yield of 22.66% under specific conditions [1]. In this transformation, the compound reacts with 2-iodo-4-isocyanato-1-methylbenzene in the presence of triethylamine as a base and dichloromethane as solvent over a 12-hour reaction period, producing N-(3-iodo-4-methylphenyl)-8-(trifluoromethyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxamide [1]. The modest but reproducible yield reflects the steric and electronic challenges inherent to functionalization at the N4 position of the benzoxazine ring when an ortho-CF₃ substituent is present. For comparison, similar urea/carboxamide formation reactions with unsubstituted or less sterically hindered benzoxazine analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazine without the 8-CF₃ group) typically proceed with higher yields under analogous conditions, attributable to reduced steric congestion around the nucleophilic nitrogen and altered electronic character of the ring system. This documented reactivity profile establishes a baseline for researchers developing RAF-targeted therapeutics requiring the 8-CF₃ substitution pattern.
| Evidence Dimension | Synthetic yield in urea/carboxamide formation with isocyanate electrophile |
|---|---|
| Target Compound Data | 22.66% isolated yield (reaction with 2-iodo-4-isocyanato-1-methylbenzene, Et₃N, CH₂Cl₂, 12 h) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-2H-1,4-benzoxazine: typically higher yields under comparable conditions (class-level inference based on reduced steric hindrance at N4) |
| Quantified Difference | Yield depression attributable to ortho-CF₃ steric and electronic effects; exact comparator yield not reported in same source but established as class-level trend |
| Conditions | Et₃N base, CH₂Cl₂ solvent, 12 h reaction time, ambient temperature |
Why This Matters
This documented reactivity confirms the compound's viability as a synthetic intermediate in kinase inhibitor programs and provides a benchmark yield expectation for process chemistry planning.
- [1] MolAid. 8-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | 939759-08-7. Reaction Information: Synthesis of N-(3-iodo-4-methylphenyl)-8-(trifluoromethyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxamide. Based on CN113264945B (Spirocyclic derivatives as RAF inhibitors). View Source
